(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
The compound (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with hydroxy and methoxy groups, as well as a piperazine moiety linked to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
The piperazine moiety is then attached to the quinoline core through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxy group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of 4-hydroxyquinoline derivatives
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is studied for its potential as a therapeutic agent. It has shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the quinoline core allow for hydrogen bonding and electrostatic interactions with biological macromolecules. The piperazine moiety enhances its binding affinity to receptors and enzymes.
Molecular Targets and Pathways
Enzymes: Inhibition of key enzymes involved in metabolic pathways
Receptors: Binding to specific receptors, modulating their activity
DNA/RNA: Intercalation into DNA/RNA, affecting transcription and replication processes
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler analog with similar biological activities
8-Methoxyquinoline: Another analog with distinct pharmacological properties
Piperazine derivatives: Compounds with similar structural features and biological activities
Uniqueness
The uniqueness of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone lies in its combination of functional groups and structural features. This allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-7-4-6-17-20(19)24-15-18(21(17)27)22(28)26-13-11-25(12-14-26)10-8-16-5-2-3-9-23-16/h2-7,9,15H,8,10-14H2,1H3,(H,24,27) |
InChI Key |
GBRCSHNKMRDNMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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